molecular formula C17H24O3 B1236708 Buddledin A

Buddledin A

Cat. No.: B1236708
M. Wt: 276.4 g/mol
InChI Key: SXWKLEULMBLXJM-PCRFWOPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Buddledin A is a sesquiterpenoid compound derived from the genus Buddleja, which is known for its diverse range of biologically active substances. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory and antimicrobial activities .

Chemical Reactions Analysis

Types of Reactions: Buddledin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit enhanced or altered biological activities .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

  • Buddledin B
  • Buddledin C
  • Dihydrobuddledin A
  • Buddledone A
  • Buddledone B

Comparison: this compound is unique due to its specific sesquiterpenoid structure and its potent inhibitory effects on both cyclo-oxygenase and 5-lipoxygenase enzymes. While similar compounds like Buddledin B and Buddledin C also exhibit biological activities, this compound’s dual inhibitory action makes it particularly valuable for therapeutic applications .

Properties

Molecular Formula

C17H24O3

Molecular Weight

276.4 g/mol

IUPAC Name

[(1R,2R,4E,9S)-4,11,11-trimethyl-8-methylidene-3-oxo-2-bicyclo[7.2.0]undec-4-enyl] acetate

InChI

InChI=1S/C17H24O3/c1-10-7-6-8-11(2)15(19)16(20-12(3)18)14-13(10)9-17(14,4)5/h8,13-14,16H,1,6-7,9H2,2-5H3/b11-8+/t13-,14+,16-/m1/s1

InChI Key

SXWKLEULMBLXJM-PCRFWOPQSA-N

SMILES

CC1=CCCC(=C)C2CC(C2C(C1=O)OC(=O)C)(C)C

Isomeric SMILES

C/C/1=C\CCC(=C)[C@H]2CC([C@@H]2[C@H](C1=O)OC(=O)C)(C)C

Canonical SMILES

CC1=CCCC(=C)C2CC(C2C(C1=O)OC(=O)C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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